2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin moiety with a phenyl group and a carbamoylaminoimino side chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the carbamoylaminoimino group can be replaced with other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .
Scientific Research Applications
2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant with a structure similar to warfarin.
Ethyl coumarin-3-carboxylate: A related compound with different functional groups
Uniqueness
2-[(1E)-[(carbamoylamino)imino]methyl]phenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
[2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c19-18(24)21-20-10-12-6-2-4-8-15(12)26-17(23)13-9-11-5-1-3-7-14(11)25-16(13)22/h1-10H,(H3,19,21,24)/b20-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOGMCFBHHKGAD-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3/C=N/NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327806 | |
Record name | [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
324580-60-1 | |
Record name | [2-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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